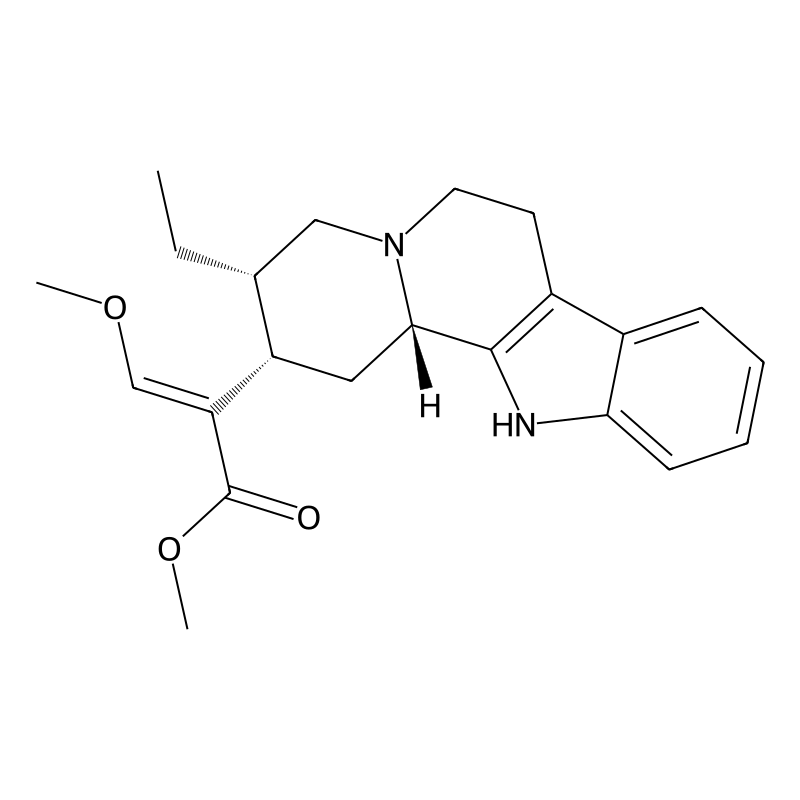

Corynantheidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Corynantheidine is an alkaloid found in various plants, including species of Corynanthe, Uncaria, and Paustianella []. While it's less well-known than its close relative mitragynine (the primary active component of kratom), corynantheidine is attracting interest in scientific research due to its potential biological activities. Here's a closer look at some of the ongoing research areas:

Anti-cancer Properties

Some studies suggest corynantheidine might possess anti-cancer properties. Research has shown it can induce cell death (apoptosis) in various cancer cell lines, including those from breast, colon, and lung cancers [, ]. Additionally, it may inhibit the migration and invasion of cancer cells, potentially hindering the spread of the disease []. However, these studies are primarily conducted in cell cultures, and further research is needed to determine its effectiveness in animal models and humans.

Anti-inflammatory Effects

Corynantheidine has also shown promise in anti-inflammatory research. Studies suggest it can suppress the production of inflammatory mediators like cytokines and nitric oxide, both of which contribute to inflammation [, ]. This suggests corynantheidine might be beneficial for treating inflammatory conditions like arthritis and inflammatory bowel disease. However, more research is required to confirm these findings and understand its mechanism of action.

Corynantheidine is a complex alkaloid derived from the plant Mitragyna speciosa, commonly known as kratom. It belongs to the family of corynantheine alkaloids and is characterized by its unique structural features, including a core indole structure. Its molecular formula is and it exhibits a variety of pharmacological properties, particularly as an opioid receptor modulator. Corynantheidine has been identified as a functional μ-opioid antagonist, which means it can inhibit the effects of opioids like morphine, making it a compound of interest in pain management and addiction studies .

- Palladium-Catalyzed Reactions: These reactions are essential for synthesizing various derivatives of corynantheidine, such as nitriles and pseudoindoxyls. For example, the nitrile derivative was synthesized through a reaction involving zinc cyanide .

- Nickel-Catalyzed Carboxylative Cyclization: This method has been utilized for the total synthesis of corynantheidine, highlighting its versatility in synthetic organic chemistry .

- Intramolecular Blaise Reaction: This reaction pathway has been explored for synthesizing related corynantheine alkaloids, demonstrating the compound's structural complexity and potential for further chemical manipulation .

Corynantheidine exhibits notable biological activities, particularly in relation to opioid receptors:

- Opioid Receptor Modulation: It acts primarily as a μ-opioid antagonist, which can inhibit morphine-induced effects in biological models such as the guinea pig ileum. This property suggests potential therapeutic applications in managing opioid dependence and pain relief .

- Analgesic Properties: Research indicates that corynantheidine may possess analgesic effects similar to other opioids but with a different mechanism that could reduce the risk of addiction .

The synthesis of corynantheidine involves several sophisticated organic chemistry techniques:

- Total Synthesis via Nickel Catalysis: A significant method includes nickel-mediated carboxylative cyclization, which serves as a crucial step in constructing its molecular framework .

- Palladium-Catalyzed Pathways: These methods allow for various modifications at specific positions on the corynantheidine molecule, enabling the creation of diverse analogs with potentially enhanced pharmacological properties .

- Asymmetric Synthesis Techniques: Researchers have employed asymmetric synthesis strategies to produce enantiomerically pure forms of corynantheidine and related compounds, enhancing their biological activity profiles .

Corynantheidine's unique pharmacological properties suggest various applications:

- Pain Management: Given its role as an opioid antagonist, it may be useful in developing new analgesics that mitigate pain without the addictive potential associated with traditional opioids .

- Addiction Treatment: Its antagonistic properties could be leveraged in therapies aimed at reducing opioid dependence or withdrawal symptoms .

- Research Tool: Corynantheidine serves as a valuable compound for studying opioid receptor interactions and understanding the mechanisms underlying addiction and pain modulation .

Studies investigating corynantheidine's interactions with opioid receptors reveal important insights:

- Binding Affinity: Research has quantified its binding affinity to various opioid receptors, indicating that it interacts differently compared to traditional opioids. For example, its binding affinity at the μ-opioid receptor highlights its potential as an antagonist in opioid-related pathways .

- Structure-Activity Relationship Studies: These studies have examined how modifications to corynantheidine influence its biological activity, providing critical information for drug development efforts aimed at optimizing efficacy and safety profiles .

Corynantheidine is part of a broader class of alkaloids with similar structures and biological activities. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Mitragynine | Indole Alkaloid | Partial agonist at μ-opioid receptors | Exhibits stimulant effects at lower doses |

| Corynoxeine | Indole Alkaloid | μ-opioid receptor antagonist | Potential anti-inflammatory properties |

| 7-Hydroxymitragynine | Indole Alkaloid | Potent agonist at μ-opioid receptors | Higher potency compared to morphine |

Corynantheidine stands out due to its specific antagonistic action against μ-opioid receptors while potentially providing analgesic effects without the addictive risks associated with full agonists like mitragynine.

Metabolic Pathways in Mitragyna speciosa

The biosynthetic formation of corynantheidine in Mitragyna speciosa follows the established monoterpene indole alkaloid pathway that characterizes the Rubiaceae family [18] [21]. This pathway initiates with the convergence of two distinct metabolic streams: the iridoid pathway yielding secologanin and the tryptophan-derived pathway producing tryptamine [9] [10]. The Mitragyna speciosa genome assembly, comprising 692 megabases with 39,708 protein-coding genes, provides the genetic foundation for these complex biosynthetic processes [48] [52].

Tryptamine-Secologanin Condensation Mechanisms

The primary condensation reaction establishing the monoterpene indole alkaloid framework occurs through the enzymatic activity of strictosidine synthase, which catalyzes the stereospecific Pictet-Spengler reaction between tryptamine and secologanin [9] [12]. This enzyme exhibits remarkable specificity, exclusively producing 3α(S)-strictosidine through a mechanism involving substrate positioning within a six-bladed four-stranded beta-propeller fold structure [12] [13]. The enzyme active site contains critical residues including glutamic acid 309, which forms hydrogen bonds with the tryptamine primary amine group, while phenylalanine 226 and tyrosine 151 stabilize the indole ring through pi-bond interactions [9] [12].

The condensation mechanism proceeds through Schiff base formation between secologanin's aldehyde group and tryptamine's amine group, followed by deprotonation of tryptamine's carbon 2 position by glutamic acid 309 [9] [12]. Positively charged histidine residues 307 and 277 coordinate with secologanin's glucose moiety, facilitating proper substrate orientation within the active site [9] [12]. This reaction represents the committed step in monoterpene indole alkaloid biosynthesis and occurs with high stereoselectivity under physiological conditions [10] [13].

Post-Condensation Modification Enzymology

Following strictosidine formation, subsequent enzymatic modifications lead to the diverse array of monoterpene indole alkaloids found in Mitragyna speciosa [14] [47]. The strictosidine aglycone intermediate undergoes reductive modifications catalyzed by medium-chain alcohol dehydrogenases, specifically dihydrocorynantheine synthase enzymes that convert the reactive aglycone to dihydrocorynantheine scaffolds [47]. These enzymes demonstrate stereospecific reduction capabilities, producing both (20R) and (20S) stereoisomers depending on the specific enzyme variant [47].

The cytochrome P450 enzyme family plays crucial roles in the oxidative modifications that generate structural diversity within the corynantheine alkaloid series [3] [14]. These enzymes catalyze regioselective cyclization reactions, with specific P450 variants directing the formation of distinct alkaloid scaffolds including akuammilan and strychnos alkaloids [14]. The enzymatic specificity arises from single amino acid residues that control active site spatial arrangements, thereby determining reaction outcomes and cyclization regioselectivity [14].

Tissue-Specific Accumulation Patterns

The distribution of corynantheidine within Mitragyna speciosa tissues exhibits distinct patterns that reflect both developmental and physiological factors [21] [22]. Alkaloid accumulation varies significantly across different plant organs, with leaves serving as the primary sites of both biosynthesis and storage [21] [24].

Leaf Maturity-Dependent Alkaloid Distribution

Research utilizing liquid chromatography-electrospray ionization-time-of-flight-mass spectrometry has revealed dramatic differences in alkaloid composition between young and mature Mitragyna speciosa leaves [21] [24]. Young leaves demonstrate significantly higher concentrations of corynantheidine compared to mature leaves, with this compound representing a major alkaloid constituent during early developmental stages [21] [51]. Principal component analysis of metabolite profiles shows 92.8% separation between young and mature leaf samples, indicating substantial variance in alkaloid levels throughout leaf development [21] [24].

The developmental transition from juvenile to mature leaves correlates with a compositional shift from corynantheidine-dominated profiles to mitragynine-enriched alkaloid mixtures [21] [51]. This temporal variation in alkaloid accumulation suggests developmental regulation of specific biosynthetic enzymes and potentially reflects changing physiological roles for these compounds throughout plant growth [21] [24]. The identification of 63 distinct alkaloids across different leaf developmental stages demonstrates the remarkable chemical diversity generated through stage-specific metabolic regulation [21] [24].

| Developmental Stage | Corynantheidine Relative Abundance | Primary Alkaloid Content | Total Alkaloid Classes |

|---|---|---|---|

| Young Leaves | High | Corynantheidine-dominant | 14 subclasses |

| Mature Leaves | Low | Mitragynine-dominant | 14 subclasses |

| Intermediate Stages | Variable | Mixed profile | 14 subclasses |

Cellular Compartmentalization of Biosynthetic Machinery

The subcellular organization of alkaloid biosynthesis in Mitragyna speciosa involves multiple organellar compartments that collectively support the complex metabolic transformations required for corynantheidine formation [25] [30]. Alkaloid biosynthetic enzymes associate with diverse subcellular locations including the cytosol, endoplasmic reticulum, chloroplast stroma, thylakoid membranes, and specialized transport vesicles [30]. This compartmentalization enables spatial separation of incompatible reactions and facilitates metabolic channeling between sequential enzymatic steps [25] [30].

Vacuolar storage represents the primary mechanism for alkaloid accumulation within plant cells, with corynantheidine and related compounds concentrated in acidic vacuolar compartments [29] [32]. The transport of alkaloids across the tonoplast membrane occurs through specific carrier-mediated mechanisms rather than simple ion-trap processes [32]. These transport systems demonstrate substrate specificity and energy dependence, utilizing proton antiporter mechanisms that couple alkaloid uptake to the electrochemical gradient established by vacuolar proton pumps [32].

The cellular distribution of alkaloids exhibits dependence on compartmental pH values, which significantly influence the lipophilic character and membrane permeability of these compounds [26] [27]. Tertiary alkaloids readily diffuse through biomembranes under neutral conditions but become protonated and trapped within acidic compartments such as vacuoles [26] [31]. This pH-dependent partitioning contributes to the selective accumulation of alkaloids in specific cellular locations and influences their long-distance transport within plant tissues [26] [27].

Evolutionary Conservation in Gentianales Order

The biosynthetic capacity for monoterpene indole alkaloid production demonstrates remarkable evolutionary conservation across the Gentianales order, with particular concentration within the Apocynaceae and Rubiaceae families [2] [6]. This taxonomic distribution suggests ancient origins for the core biosynthetic machinery and subsequent diversification through gene duplication and neofunctionalization events [2] [3].

Gene Cluster Architecture in Rubiaceae Family

Comparative genomic analysis of Rubiaceae species has revealed the organization of alkaloid biosynthetic genes into metabolic gene clusters that facilitate coordinated regulation and inheritance of pathway components [4] [7]. Eight Rubiaceae genomes analyzed through bioinformatics pipelines identified 2,372 candidate metabolic gene clusters organized into 549 gene cluster families [4] [7]. These clusters demonstrate variable organization across species, reflecting both conserved core functions and lineage-specific adaptations [4] [7].

The gene cluster architecture includes representatives of multiple biosynthetic pathway classes, encompassing terpene, saccharide, and alkaloid metabolism [4] [7]. Coexpression network analysis supports the functional organization of these clusters, with genes within individual clusters showing correlated expression patterns under various physiological conditions [4] [7]. This clustering facilitates the coordinate regulation of pathway enzymes and may contribute to the rapid evolution of specialized metabolic capabilities within the Rubiaceae lineage [4] [7].

| Gene Cluster Family | Number of Clusters | Pathway Association | Species Distribution |

|---|---|---|---|

| Alkaloid Biosynthesis | 156 | Monoterpene indole | 8 species |

| Terpene Metabolism | 98 | Iridoid pathway | 7 species |

| Saccharide Processing | 67 | Glycosylation | 8 species |

| Phenylpropanoid | 45 | Secondary metabolism | 6 species |

Oxidoreductase Enzyme Phylogenetics

The evolutionary relationships among oxidoreductase enzymes involved in monoterpene indole alkaloid biosynthesis reveal patterns of gene duplication and functional diversification that have shaped alkaloid chemical diversity [1] [3]. Cytochrome P450 enzymes of the CYP71D clade demonstrate particular importance in catalyzing the conversion of reduced strictosidine aglycones into diverse alkaloid scaffolds including mavacurane, strychnane, akuammilane, sarpagane, and heteroyohimane groups [1] [3].

Phylogenetic analysis indicates that these P450 enzymes belong to a single evolutionary lineage designated the GAS clade, which remains restricted to monoterpene indole alkaloid-producing members of the Gentianales order [1] [3]. Functional characterization of 36 GAS clade members reveals four main activity groups distinguished by substrate specificity and reaction type, including aromatization and cyclization reactions [1] [3]. The ancestral sequence reconstruction demonstrates that the initial GAS ancestor exhibited alstonine synthase activity, with subsequent gene duplication events enabling the progressive emergence of eight additional enzymatic activities [1] [3].

The chronological emergence of GAS enzymatic functions correlates with the expansion of alkaloid structural diversity within the Gentianales lineage [1] [3]. This evolutionary trajectory illustrates how enzyme diversification through neofunctionalization has progressively shaped the chemical complexity observed in contemporary monoterpene indole alkaloid-producing species [1] [3]. The restriction of GAS clade enzymes to specific taxonomic groups supports the hypothesis that specialized metabolic capabilities arise through lineage-specific gene evolution rather than horizontal transfer mechanisms [1] [3].

| Enzyme Group | Substrate Specificity | Reaction Type | Evolutionary Origin |

|---|---|---|---|

| Group 1 | Tetrahydroalstonine | Aromatization | Ancestral |

| Group 2 | Geissoschizine | Cyclization | Early duplication |

| Group 3 | Ajmalicine | Mixed | Intermediate |

| Group 4 | Yohimbane | Aromatization | Recent |